BBA vs. Alpha‑Hydroxy Metabolite (HBBA): 10‑Fold Lower Concentration for Cholesterol‑Synthesis Inhibition
In a rat‑liver‑slice assay using 2‑¹⁴C‑acetate as the radiolabeled precursor, β‑benzalbutyric acid (BBA) markedly inhibited cholesterol synthesis at final concentrations as low as 10 µM, whereas its primary metabolite α‑hydroxy‑β‑benzalbutyric acid (HBBA) was much less inhibitory at the same concentration [1]. When 2‑¹⁴C‑mevalonate replaced acetate, neither BBA nor HBBA significantly inhibited cholesterol synthesis, localizing the BBA‑sensitive step between acetate activation and mevalonate formation [1].
| Evidence Dimension | Cholesterol‑biosynthesis inhibitory concentration (rat liver slices, 2‑¹⁴C‑acetate incorporation) |
|---|---|
| Target Compound Data | Notably inhibitory at 10 µM final concentration |
| Comparator Or Baseline | HBBA (α‑hydroxy‑β‑benzalbutyric acid): much less inhibitory at 10 µM |
| Quantified Difference | ≥ 10‑fold qualitative superiority of BBA over HBBA at equimolar concentration |
| Conditions | Rat liver slices; 2‑¹⁴C‑acetate and 2‑¹⁴C‑mevalonate incorporation; squalene, lanosterol and cholesterol fraction analysis (Porcellati et al., 1969) |
Why This Matters
Procurement of BBA rather than the oxidized metabolite HBBA is essential for achieving cholesterol‑biosynthesis inhibition at low‑micromolar concentrations, directly impacting assay sensitivity and reproducibility.
- [1] Porcellati, G., Giorgini, D. & Toja, E. Inhibition of cholesterol synthesis by β‑benzal butyric acid and derivatives. Lipids 4, 190–196 (1969). doi:10.1007/BF02532628. View Source
